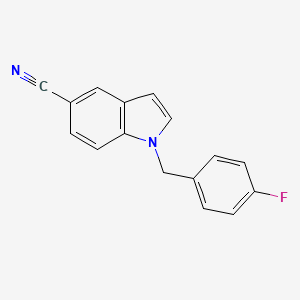

1-(4-Fluorobenzyl)-1H-indole-5-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

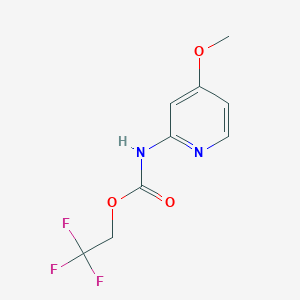

Molecular Structure Analysis

The molecular structure of 1-(4-Fluorobenzyl)-1H-indole-5-carbonitrile can be inferred from its name. It likely contains an indole ring (a bicyclic structure consisting of a benzene ring fused to a pyrrole ring), a carbonitrile group (-C≡N), and a fluorobenzyl group attached at the 1-position of the indole .Scientific Research Applications

Synthesis and Structural Analysis

- 1-(4-Fluorobenzyl)-1H-indole-5-carbonitrile has been synthesized and studied for its structural properties. Spectral identification techniques like IR, 1H NMR, and EI mass spectral analysis were utilized. Its structure was confirmed through X-ray crystallographic studies, highlighting intramolecular hydrogen bonds and intermolecular interactions in its crystal packing (Özbey et al., 2004).

Biological Activity and Molecular Docking Studies

- Research has been conducted on similar compounds with modifications in their structure, examining their biological activity and potential as inhibitors for specific viruses like Hepatitis B. Molecular docking studies have been used to evaluate these compounds, demonstrating in vitro nanomolar inhibitory activity against Hepatitis B virus (HBV) (Ivashchenko et al., 2019).

Radiofluorination and Selective Ligands for Dopamine Receptors

- Derivatives of 1-(4-Fluorobenzyl)-1H-indole-5-carbonitrile have been synthesized and characterized for their potential as selective ligands for dopamine receptors, particularly the D4 subtype. These studies involve radiofluorination and in vitro characterization using cell lines expressing different dopamine receptor subtypes (Tietze et al., 2006).

Hirshfeld Surface Analysis and DFT Calculations

- The crystal structure of related compounds has been analyzed using Hirshfeld surface analysis and density functional theory (DFT) calculations. These studies provide insights into the molecular interactions and potential applications of these compounds in various fields (Venkateshan et al., 2019).

Synthesis Techniques and Vinylnitrene Cyclization

- Advanced synthesis techniques have been developed for the production of 1-(4-Fluorobenzyl)-1H-indole-5-carbonitrile and its derivatives. These include methods such as vinylnitrene cyclization, highlighting the chemical synthesis routes for these compounds (Adams et al., 1991).

Cytotoxic Evaluation in Cancer Research

- Novel derivatives of 1-(4-Fluorobenzyl)-1H-indole-5-carbonitrile have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. This highlights its potential use in cancer research and therapy (Radwan et al., 2020).

Nucleophilic Reactivities and Chemical Properties

- The compound's nucleophilic reactivities have been studied, providing important insights into its chemical properties and potential applications in various chemical reactions (Lakhdar et al., 2006).

Progesterone Receptor Modulators

- Research on derivatives with similar structure as 1-(4-Fluorobenzyl)-1H-indole-5-carbonitrile has contributed to the development of new progesterone receptor modulators, potentially useful in female healthcare for conditions like contraception and breast cancer (Fensome et al., 2008).

Catalytic Activity in Chemical Synthesis

- The compound's structure has been utilized in the catalytic synthesis of novel compounds, demonstrating its role in facilitating chemical reactions and its potential in synthesizing biologically active molecules (Rao et al., 2019).

Photolysis and Chemical Rearrangement

- Studies on photolysis and chemical rearrangement of related indole derivatives provide insights into the behavior of 1-(4-Fluorobenzyl)-1H-indole-5-carbonitrile under specific conditions, expanding the understanding of its chemical properties (Mitchell & Rees, 1987).

Palladium-Catalyzed Synthesis

- The role of palladium-catalyzed reactions in the synthesis and functionalization of indoles, including 1-(4-Fluorobenzyl)-1H-indole-5-carbonitrile, is significant in organic chemistry. This highlights the advancements in synthetic methodologies for these compounds (Cacchi & Fabrizi, 2005).

properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]indole-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN2/c17-15-4-1-12(2-5-15)11-19-8-7-14-9-13(10-18)3-6-16(14)19/h1-9H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQWVFQCFBDHHLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CC3=C2C=CC(=C3)C#N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorobenzyl)-1H-indole-5-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1-amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate](/img/structure/B2395775.png)

![2-[(E)-2-(4-methylphenyl)ethenyl]thiophene](/img/structure/B2395782.png)

![N-[2-(2-ethoxyethoxy)-6-nitrophenyl]methanesulfonamide](/img/structure/B2395786.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,3-dihydro-1H-inden-1-yl)(methyl)amino]acetamide](/img/structure/B2395787.png)

![1-(Azepan-1-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2395790.png)

![[1-(Cyclohexylmethyl)pyrrolidin-2-yl]methanamine](/img/structure/B2395795.png)

![3-benzyl-6-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2395797.png)